Cas no 161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one)

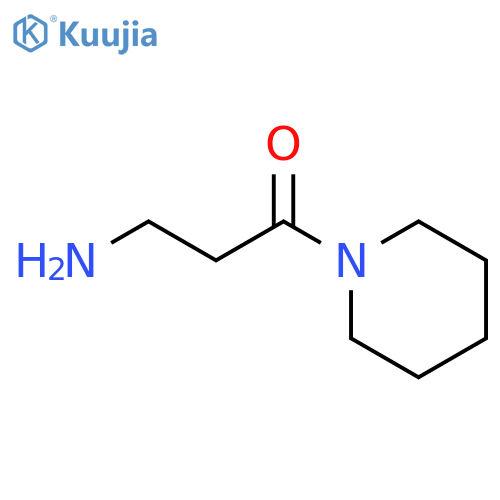

161862-09-5 structure

商品名:3-amino-1-(piperidin-1-yl)propan-1-one

CAS番号:161862-09-5

MF:C8H16N2O

メガワット:156.225441932678

MDL:MFCD06212596

CID:1070275

PubChem ID:6486621

3-amino-1-(piperidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Amino-1-piperidin-1-yl-propan-1-one

- 3-amino-1-(piperidin-1-yl)propan-1-one

- 3-amino-1-piperidin-1-ylpropan-1-one

- 3-Amino-1-(1-piperidinyl)-1-propanone HCl

- 3-amino-1-piperidylpropan-1-one

- AKOS BC-2004

- RARECHEM AL BW 0251

- 3-Amino-1-(piperidin-1-yl)

- ASINEX-REAG BAS 16463654

- SCHEMBL6694116

- 3-Amino-1-(1-piperidinyl)-1-propanone

- DA-09648

- 3-amino-1-piperidin-1-yl-propan-1-one, AldrichCPR

- Z241054230

- 1-Propanone, 3-amino-1-(1-piperidinyl)-

- EN300-43310

- 161862-09-5

- J-009868

- AKOS000112521

- DTXSID40424564

- SB41203

- MFCD06212596

- F21072

- ALBB-022668

- 3-oxo-3-piperidin-1-ylpropan-1-amine hydrochloride

-

- MDL: MFCD06212596

- インチ: InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2

- InChIKey: WXNXYKNQQCRFSR-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)C(=O)CCN

計算された属性

- せいみつぶんしりょう: 156.12600

- どういたいしつりょう: 156.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- PSA: 46.33000

- LogP: 0.98590

3-amino-1-(piperidin-1-yl)propan-1-one セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

3-amino-1-(piperidin-1-yl)propan-1-one 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-amino-1-(piperidin-1-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D660350-10g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 95% | 10g |

$785 | 2024-08-03 | |

| Enamine | EN300-43310-1.0g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 1g |

$100.0 | 2023-05-03 | ||

| Enamine | EN300-43310-0.5g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 0.5g |

$78.0 | 2023-05-03 | ||

| Enamine | EN300-43310-2.5g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 2.5g |

$203.0 | 2023-05-03 | ||

| Alichem | A129005872-1g |

3-Amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 95% | 1g |

156.60 USD | 2021-06-01 | |

| TRC | A630318-100mg |

3-Amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-43310-0.25g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 0.25g |

$49.0 | 2023-05-03 | ||

| Fluorochem | 060275-250mg |

3-Amino-1-piperidin-1-yl-propan-1-one |

161862-09-5 | 250mg |

£33.00 | 2022-03-01 | ||

| Enamine | EN300-43310-0.05g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 0.05g |

$23.0 | 2023-05-03 | ||

| Enamine | EN300-43310-0.1g |

3-amino-1-(piperidin-1-yl)propan-1-one |

161862-09-5 | 0.1g |

$35.0 | 2023-05-03 |

3-amino-1-(piperidin-1-yl)propan-1-one 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one) 関連製品

- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)

- 135734-39-3(Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)

- 5299-66-1(1-(Piperidin-1-yl)decan-1-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161862-09-5)3-amino-1-(piperidin-1-yl)propan-1-one

清らかである:99%

はかる:5g

価格 ($):436.0